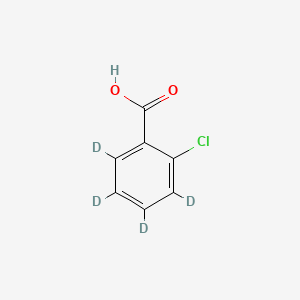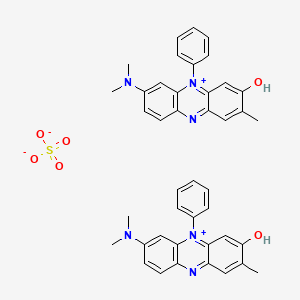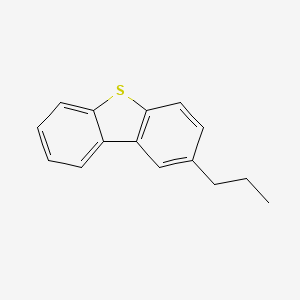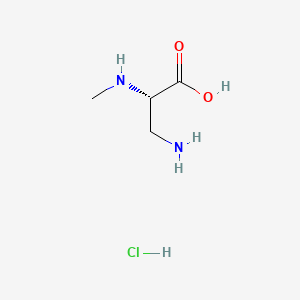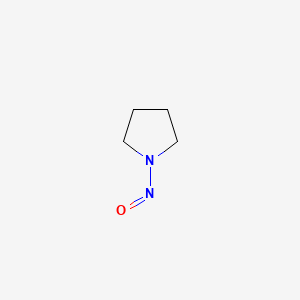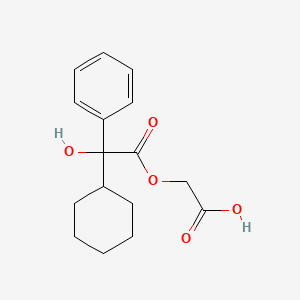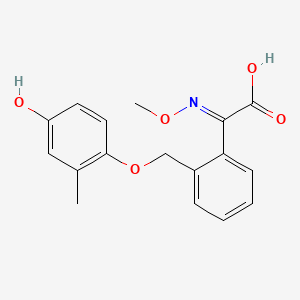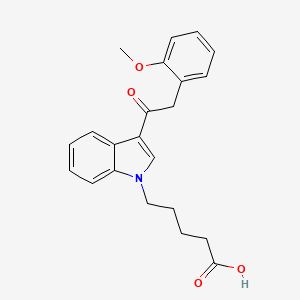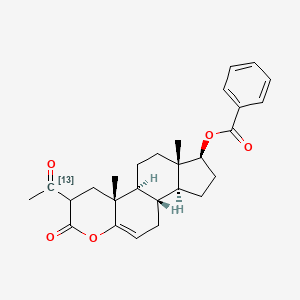
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one, also known as Ac-4-oxa-DHT, is a synthetic steroid that has been developed for scientific research purposes. It is a derivative of dihydrotestosterone (DHT) and has been shown to have unique properties that make it useful for studying the physiological and biochemical effects of androgens.
Mecanismo De Acción
The mechanism of action of (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one is similar to that of other androgens. It binds to the androgen receptor in cells, which leads to the activation of various signaling pathways. These pathways ultimately lead to the transcription of genes that are responsible for the physiological and biochemical effects of androgens.
Efectos Bioquímicos Y Fisiológicos
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one has been shown to have a range of biochemical and physiological effects. These include increased protein synthesis, muscle growth, and bone density. It has also been shown to have anti-inflammatory properties, which may make it useful for treating certain conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one in lab experiments is its potency and specificity. It has been shown to be a highly selective androgen receptor agonist, meaning that it binds to and activates the androgen receptor with a high degree of specificity. This makes it useful for studying the effects of androgens on specific physiological and biochemical processes.
One of the limitations of using (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one in lab experiments is its cost and availability. It is a synthetic compound that is not readily available, and the cost of synthesizing it can be high. Additionally, its use in humans is limited due to ethical considerations.
Direcciones Futuras
There are several potential future directions for research involving (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one. One area of interest is its potential use in the treatment of conditions such as osteoporosis and muscle wasting. Another area of interest is its use in the development of new androgen receptor agonists with improved specificity and potency.
In conclusion, (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic steroid that has been developed for scientific research purposes. It has been shown to be a potent androgen receptor agonist with a range of physiological and biochemical effects. Its use in lab experiments has several advantages and limitations, and there are several potential future directions for research involving this compound.
Métodos De Síntesis
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one is synthesized using a multi-step process that involves the reaction of various chemicals and reagents. The specific details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one has been used extensively in scientific research to study the effects of androgens on various physiological and biochemical processes. It has been shown to be a potent androgen receptor agonist, meaning that it binds to and activates the androgen receptor in cells. This activation leads to a range of effects, including increased protein synthesis, muscle growth, and bone density.
Propiedades
IUPAC Name |
[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c1-16(28)19-15-27(3)21-13-14-26(2)20(18(21)9-11-23(27)32-25(19)30)10-12-22(26)31-24(29)17-7-5-4-6-8-17/h4-8,11,18-22H,9-10,12-15H2,1-3H3/t18-,19?,20-,21-,22-,26-,27+/m0/s1/i16+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBMXCMFMAZMY-SNAKGNOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2(C3CCC4(C(C3CC=C2OC1=O)CCC4OC(=O)C5=CC=CC=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2OC1=O)CC[C@@H]4OC(=O)C5=CC=CC=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

